![molecular formula C6H4N2O2S3 B2862544 5-(2-Thienylsulfonyl)-1,2,3-thiadiazole CAS No. 478042-67-0](/img/structure/B2862544.png)
5-(2-Thienylsulfonyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-(2-Thienylsulfonyl)-2-thiophenesulfonamide” is a compound with the molecular formula C8H7NO4S4 . It’s closely related to “5-(2-Thienylsulfonyl)-1,2,3-thiadiazole”, but not exactly the same.
Synthesis Analysis
A related compound, “5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde”, was synthesized through a series of reactions involving propane-1-thiol and propane-1,3-dithiol in the presence of chloro(trimethyl)silane . The compound was then oxidized at the sulfide and aldehyde groups with 30% hydrogen peroxide in glacial acetic to produce "5-(2-thienylsulfonyl)thiophene-2-carboxylic acid" .Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For example, “5-(2-Thienylsulfonyl)-2-thiophenesulfonamide” has a molecular formula of C8H7NO4S4 .Chemical Reactions Analysis
The chemical reactions of these compounds can vary widely depending on the conditions and reagents used. For instance, “5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde” underwent chloromethylation with formaldehyde in a stream of hydrogen chloride in the presence of zinc chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. For example, “5-(2-Thienylsulfonyl)-2-thiophenesulfonamide” has a molecular formula of C8H7NO4S4, an average mass of 309.405 Da, and a monoisotopic mass of 308.925781 Da .Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, such as thioacetalization and chloromethylation , to produce derivatives with potential applications in material science and pharmaceuticals .
Polymer Research
In polymer chemistry, this thiadiazole derivative could be used to create polymers with specific properties. The oligomeric product formed by chloromethylation may lead to the development of new materials with unique thermal and electrical characteristics .
Antiseptic Agents
Derivatives of thiophene, like the one , have been studied for their antiseptic properties. This suggests potential for the development of new antiseptic agents from this compound, which could be more effective or have fewer side effects .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives could be used to synthesize novel drugs. Its structural motif is common in molecules with biological activity, indicating its potential use in drug design and discovery .
Sensor Technology
The compound’s ability to form complex structures with metals suggests applications in sensor technology. Sensors based on thiadiazole derivatives could be used for detecting environmental pollutants or for biomedical diagnostics .
Electronic Materials
Due to its electronic properties, this compound could be used in the development of electronic materials, such as semiconductors or conductive polymers. These materials are crucial for the advancement of electronic devices and solar cells .
Catalysis
Thiadiazole derivatives can act as ligands in catalysis, potentially improving the efficiency of chemical reactions. This could have significant implications for industrial processes, making them more sustainable and cost-effective .
Agricultural Chemistry
In agriculture, compounds like 5-(2-Thienylsulfonyl)-1,2,3-thiadiazole could be used to create new pesticides or herbicides. Their unique chemical structure might offer solutions to pest resistance or environmental concerns .
properties
IUPAC Name |
5-thiophen-2-ylsulfonylthiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S3/c9-13(10,5-2-1-3-11-5)6-4-7-8-12-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCQSBNAEQDRGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)C2=CN=NS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Thienylsulfonyl)-1,2,3-thiadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.